molecular formula C5H5N3O4 B014207 5-Nitro-6-methyluracil CAS No. 16632-21-6

5-Nitro-6-methyluracil

Cat. No.: B014207
CAS No.: 16632-21-6
M. Wt: 171.11 g/mol
InChI Key: LIVYMRJSNFHYEN-UHFFFAOYSA-N
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Description

5-Nitro-6-methyluracil is a derivative of uracil, a naturally occurring pyrimidine nucleobase This compound is characterized by the presence of a nitro group at the 5th position and a methyl group at the 6th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-methyluracil typically involves the nitration of 6-methyluracil. One common method includes the reaction of 6-methyluracil with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-6-methyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Amino derivatives of this compound.

    Substitution: Substituted uracil derivatives with different functional groups.

Scientific Research Applications

5-Nitro-6-methyluracil has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleobases.

    Medicine: Investigated for its potential anticancer and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

    6-Methyluracil: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-uracil: Lacks the methyl group, affecting its biological activity and chemical properties.

    5-Amino-6-methyluracil: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness: 5-Nitro-6-methyluracil is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYMRJSNFHYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168091
Record name 6-Methyl-5-nitrouracil
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16632-21-6
Record name 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
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Record name 6-Methyl-5-nitrouracil
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Record name 5-Nitro-6-methyluracil
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Record name 6-Methyl-5-nitrouracil
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Record name 6-methyl-5-nitrouracil
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Synthesis routes and methods I

Procedure details

50.5 g (0.40 mol) of 6-methyluracil (Merck) are introduced in portions over the course of one hour with stirring at 0 to +5° C. into a solution of 200 ml of 100% nitric acid (fuming) and 50 g of phosphorus pentoxide. When the exothermic reaction is complete, the mixture is stirred at +5° C. for a further 5 hours. The reaction mixture is subsequently poured into 1 kg of ice-water. The resultant precipitate is filtered, washed with water and then dried to constant weight, giving 37 g (54%) of 5-nitro-6-methyluracil, pale-yellow powder, m.p. 281° C. with decomposition.
Quantity
50.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure was adapted from that reported in J. Med. Chem. 1976, 19, 1072. 6-Methylpyrimidine-2,4(1H,3H)-dione (7.0 g, 55.56 mmol) was added to concentrated sulfuric acid (26 mL) cooled in ice at such a rate that the internal temperature did not exceed 40°. To this mixture fuming nitric acid (5.2 mL) was added dropwise whilst maintaining the temperature below 15°. The cooling bath was removed and the mixture was stirred at room temperature for 30 min then dumped into 100 ml of crushed ice. After stirring for 10 min the solid was collected and washed with cold water then dried in vacuo over phosphorus pentoxide. A yellow-green solid of 6-methyl-5-nitropyrimidine-2,4(1H,3H)-dione was obtained (7.92 g, 83%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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